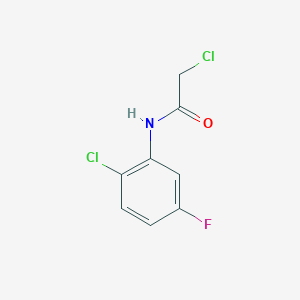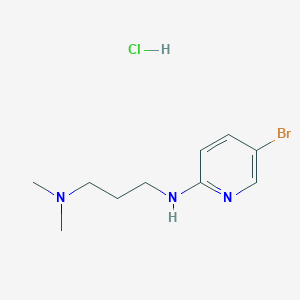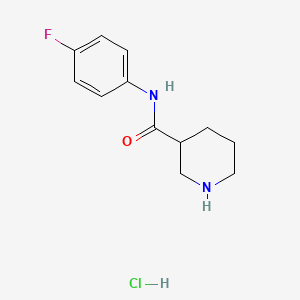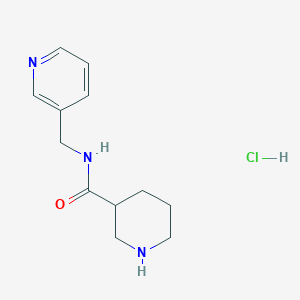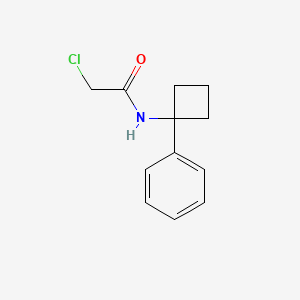
2-chloro-N-(1-phenylcyclobutyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(1-phenylcyclobutyl)acetamide, also known as CPAA, is a derivative of cyclobutanecarboxylic acid1. It is a biochemical used for proteomics research2. The molecular formula is C12H14ClNO and the molecular weight is 223.7 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2-chloro-N-(1-phenylcyclobutyl)acetamide is not available in the search results. However, it is known that it is a derivative of cyclobutanecarboxylic acid1.Molecular Structure Analysis
The molecular formula of 2-chloro-N-(1-phenylcyclobutyl)acetamide is C12H14ClNO1. The molecular weight is 223.7 g/mol1. Further details about the molecular structure are not available in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 2-chloro-N-(1-phenylcyclobutyl)acetamide are not available in the search results.Physical And Chemical Properties Analysis
The molecular formula of 2-chloro-N-(1-phenylcyclobutyl)acetamide is C12H14ClNO and the molecular weight is 223.7 g/mol1. Additional physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Metabolic Pathway Studies Research has shown that similar chloroacetamide herbicides, like acetochlor and butachlor, are metabolized in liver microsomes, producing intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). These studies provide insights into the metabolic pathways of these herbicides and their potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystallography and Molecular Structures Crystallography studies have been conducted on compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide, exploring their molecular structures. Such studies help in understanding the molecular interactions and properties of these compounds (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).
Synthesis and Biological Activities Various acetamides, including chloroacetamide derivatives, have been synthesized and tested for their biological activities. For instance, quinazolinyl acetamides synthesized from chloroacetamides have shown potential analgesic and anti-inflammatory properties (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Soil Reception and Agricultural Impact Studies on the soil reception and activity of chloroacetamide herbicides like acetochlor have provided insights into their impact on agricultural practices and soil health. This research helps in understanding the environmental fate and efficacy of these compounds (Banks & Robinson, 1986).
Antimicrobial Properties Research into the antimicrobial properties of chloroacetamide derivatives has been conducted. For example, bis-heterocyclic sulfamoyl acetamides showed potential as antimicrobial agents against certain bacteria and fungi (Divya, Sravya, Padmaja, & Padmavathi, 2015).
Safety And Hazards
Orientations Futures
2-chloro-N-(1-phenylcyclobutyl)acetamide has been synthesized and studied for its potential therapeutic applications1. However, specific future directions are not available in the search results.
Relevant Papers
Unfortunately, the search results do not provide specific papers related to 2-chloro-N-(1-phenylcyclobutyl)acetamide.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
Propriétés
IUPAC Name |
2-chloro-N-(1-phenylcyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11(15)14-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHZXYUBGEFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-phenylcyclobutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



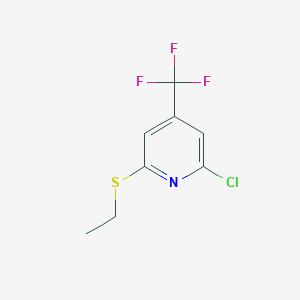
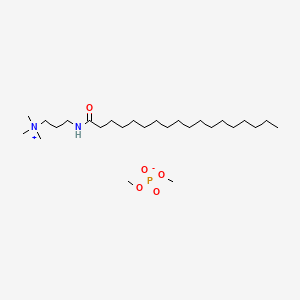
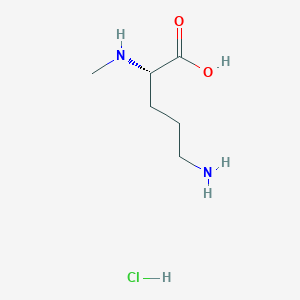
![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)
![N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424831.png)
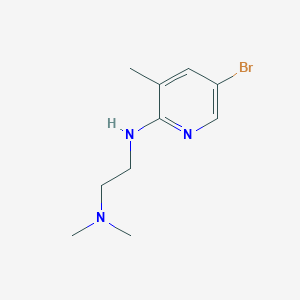
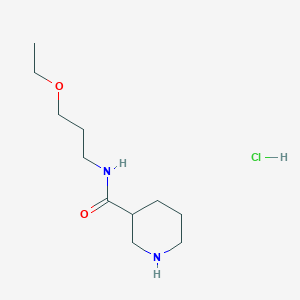
![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)
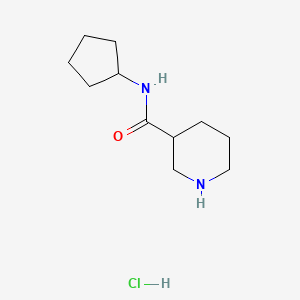
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)
